molecular formula C22H20ClF2N3O5S B4293883 ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE

ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE

Cat. No.: B4293883
M. Wt: 511.9 g/mol
InChI Key: HBLOMMKPWDIBKZ-UHFFFAOYSA-N
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Description

Ethyl 4-({6-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzoate ester, a thiazinanone ring, and a chloro(difluoro)methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({6-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({6-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({6-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[[6-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N3O5S/c1-3-32-20(31)13-4-6-15(7-5-13)27-21-28(2)18(29)12-17(34-21)19(30)26-14-8-10-16(11-9-14)33-22(23,24)25/h4-11,17H,3,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOMMKPWDIBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 2
ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 4
ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 6
ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE

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